Methylenebisacrylamide

Description

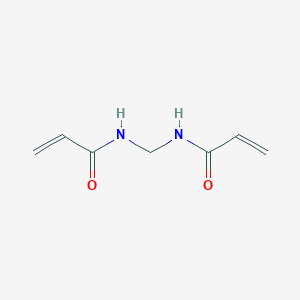

Structure

3D Structure

Properties

IUPAC Name |

N-[(prop-2-enoylamino)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-6(10)8-5-9-7(11)4-2/h3-4H,1-2,5H2,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUHHBKFKCYYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26949-19-9 | |

| Record name | Poly(N,N′-methylenebisacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26949-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025595 | |

| Record name | N,N'-Methylenebisacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-methylenebisacrylamide is a white crystalline powder with a neutral odor. (NTP, 1992), Dry Powder, White solid; [CAMEO] | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenamide, N,N'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Methylenebisacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.235 at 86 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-26-9 | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylenebisacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Methylenebisacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N,N'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Methylenebisacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methylenediacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDK4RIE19C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

365 °F (with decomposition) (NTP, 1992) | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Definitive Guide to Methylenebisacrylamide's Role in Polyacrylamide Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of N,N'-methylenebisacrylamide (MBA or bis-acrylamide) in the formulation of polyacrylamide gels. A thorough understanding of this cross-linking agent is paramount for optimizing protein and nucleic acid separation, ensuring reproducibility, and advancing research in proteomics, molecular biology, and drug development.

The Core Function of Methylenebisacrylamide: A Cross-Linking Agent

Polyacrylamide gels are formed through the polymerization of acrylamide (B121943) monomers into long chains. In the absence of a cross-linking agent, these chains would remain in a viscous solution, unsuitable for electrophoretic separation. Methylenebisacrylamide, a key bifunctional reagent, is the most commonly used cross-linking agent in polyacrylamide gel electrophoresis (PAGE).[1][2] Its primary role is to form covalent bonds between polyacrylamide chains, creating a three-dimensional, porous matrix. This network structure is essential for the gel's sieving properties, which allow for the separation of macromolecules based on their size and shape.

The polymerization of acrylamide and methylenebisacrylamide is a free-radical-initiated process, typically catalyzed by the addition of ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). APS generates free radicals, and TEMED acts as a catalyst to accelerate the formation of these radicals. These free radicals then initiate the polymerization of acrylamide monomers and their copolymerization with methylenebisacrylamide to form the cross-linked gel matrix.

Quantitative Impact of Methylenebisacrylamide on Gel Properties

The physical properties of a polyacrylamide gel, particularly its pore size and mechanical strength (elasticity), are determined by two key parameters: the total monomer concentration (%T) and the percentage of cross-linker (%C).

-

%T = (grams of acrylamide + grams of bis-acrylamide) / 100 mL

-

%C = (grams of bis-acrylamide / (grams of acrylamide + grams of bis-acrylamide)) x 100

Varying the concentration of methylenebisacrylamide has a direct and significant impact on the gel's performance.

Data Presentation: Effect of Methylenebisacrylamide on Gel Characteristics

| Total Monomer (%T) | Cross-linker (%C) | Acrylamide:Bis-acrylamide Ratio | Resulting Pore Size | Young's Modulus (Elasticity) | Typical Application |

| 5% | 1.9% | 51.6:1 | Large | Low | Separation of very large proteins (>200 kDa) |

| 8% | 2.6% | 37.5:1 | Medium-Large | Moderate | Separation of a broad range of proteins (30-200 kDa) |

| 10% | 2.6% | 37.5:1 | Medium | Moderate-High | General purpose protein separation (20-150 kDa) |

| 12% | 2.6% | 37.5:1 | Medium-Small | High | Separation of smaller proteins (10-100 kDa) |

| 15% | 2.6% | 37.5:1 | Small | Very High | High-resolution separation of small proteins and peptides (<50 kDa) |

| 8% | 5% | 19:1 | Smallest | High | Separation of very small molecules (e.g., peptides, nucleic acids) |

Note: The relationship between %C and pore size is complex; a minimum pore size is typically observed at around 5% C. Increasing %C beyond this point can lead to larger pore sizes due to the formation of non-homogeneous gel structures.

Experimental Protocols: Preparation of Polyacrylamide Gels

The following are standardized protocols for the preparation of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gels with varying concentrations of methylenebisacrylamide.

Reagents and Stock Solutions

-

30% Acrylamide/Bis-acrylamide Solution (See table below for different ratios)

-

1.5 M Tris-HCl, pH 8.8 (for resolving gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (Prepare fresh daily)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Deionized Water

Acrylamide/Bis-acrylamide Stock Solutions (30% w/v):

| Acrylamide:Bis-acrylamide Ratio | %C | Grams of Acrylamide | Grams of Bis-acrylamide | Final Volume (with deionized water) |

| 19:1 | 5.0% | 28.5 g | 1.5 g | 100 mL |

| 29:1 | 3.3% | 29.0 g | 1.0 g | 100 mL |

| 37.5:1 | 2.6% | 29.2 g | 0.8 g | 100 mL |

Protocol for Casting a 10% Resolving Gel (for one 10 cm x 10 cm x 1.0 mm gel)

-

Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and casting stand according to the manufacturer's instructions.

-

Prepare Resolving Gel Solution: In a 15 mL conical tube, combine the following reagents:

-

Deionized Water: 4.0 mL

-

30% Acrylamide/Bis-acrylamide (37.5:1): 3.3 mL

-

1.5 M Tris-HCl, pH 8.8: 2.5 mL

-

10% SDS: 100 µL

-

-

Initiate Polymerization: Gently swirl the tube to mix. Add the following polymerization catalysts:

-

10% APS: 100 µL

-

TEMED: 10 µL

-

-

Cast the Gel: Immediately after adding TEMED, gently swirl the tube and pipette the solution between the glass plates to the desired height (leaving space for the stacking gel).

-

Overlay: Carefully overlay the resolving gel with a thin layer of water or isopropanol (B130326) to ensure a flat surface.

-

Polymerize: Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface will appear when polymerization is complete.

Protocol for Casting a 4% Stacking Gel

-

Prepare Stacking Gel Solution: After the resolving gel has polymerized, pour off the overlay. In a new 15 mL conical tube, combine the following:

-

Deionized Water: 6.1 mL

-

30% Acrylamide/Bis-acrylamide (37.5:1): 1.3 mL

-

0.5 M Tris-HCl, pH 6.8: 2.5 mL

-

10% SDS: 100 µL

-

-

Initiate Polymerization: Gently swirl the tube to mix. Add:

-

10% APS: 100 µL

-

TEMED: 10 µL

-

-

Cast the Stacking Gel and Insert Comb: Immediately after adding TEMED, gently swirl and pipette the stacking gel solution on top of the resolving gel. Insert the comb, being careful to avoid air bubbles.

-

Polymerize: Allow the stacking gel to polymerize for 20-30 minutes at room temperature.

Visualizations: Signaling Pathways and Workflows

Polymerization of Acrylamide and Methylenebisacrylamide

Caption: Free-radical polymerization of acrylamide and methylenebisacrylamide.

Structure of Cross-linked Polyacrylamide Gel

Caption: Schematic of a cross-linked polyacrylamide gel matrix.

Experimental Workflow for SDS-PAGE

Caption: Standard experimental workflow for SDS-PAGE.

References

An In-depth Technical Guide to Methylenebisacrylamide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and safety considerations for N,N'-Methylenebisacrylamide (MBAm or BIS). This document is intended to serve as a core resource for researchers utilizing this critical crosslinking agent in polymerization reactions, particularly in the formation of polyacrylamide gels for electrophoresis and other applications.

Core Chemical Properties

N,N'-Methylenebisacrylamide is a white, crystalline, odorless solid.[1][2] It is a bifunctional monomer containing two acrylamide (B121943) groups linked by a methylene (B1212753) bridge, which allows it to act as a crosslinking agent in polymerization reactions.[3] This crosslinking ability is fundamental to the formation of three-dimensional polyacrylamide gel matrices. The ratio of methylenebisacrylamide to acrylamide is a critical parameter that determines the physical properties of the resulting gel, including pore size, elasticity, and mechanical stability.[4]

Identifiers and Physical Properties

A summary of the key identifiers and physical properties of methylenebisacrylamide is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | N,N'-Methylenebis(prop-2-enamide) | [5] |

| Synonyms | N,N'-Methylenebisacrylamide, Bisacrylamide, MBAm, MBA, BIS | [3][5] |

| CAS Number | 110-26-9 | [5][6] |

| Molecular Formula | C₇H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 154.17 g/mol | [5][6] |

| Appearance | White crystalline powder/solid | [1][2] |

| Melting Point | >300 °C (decomposes) | [1][7] |

| Density | 1.235 g/cm³ | [7] |

| Solubility | Soluble in water, ethanol, and methanol. Very slightly soluble in water. | [1][4] |

| Vapor Density | 5.31 (vs air) | [8] |

Spectral Data

The structural characteristics of methylenebisacrylamide have been well-defined by various spectroscopic techniques.

The NMR spectra of methylenebisacrylamide provide detailed information about its proton and carbon environments. The chemical shifts are typically referenced to a residual solvent signal.[9]

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Methylenebisacrylamide in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Assignment | Reference(s) |

| ¹H NMR | ~8.91 | -NH- (Amide proton) | [9] |

| ~6.25 | =CH- (Vinyl proton) | [10] | |

| ~6.10 | =CH₂ (Vinyl proton, trans) | [10] | |

| ~5.60 | =CH₂ (Vinyl proton, cis) | [10] | |

| ~4.50 | -CH₂- (Methylene bridge) | [10] | |

| ¹³C NMR | ~165.4 | C=O (Carbonyl) | [10] |

| ~131.8 | =CH- (Vinyl) | [10] | |

| ~126.4 | =CH₂ (Vinyl) | [10] | |

| ~40.1 | -CH₂- (Methylene bridge) | [10] |

FTIR spectroscopy is a valuable tool for identifying the functional groups present in methylenebisacrylamide. The key vibrational modes are summarized in Table 3.

Table 3: FTIR Vibrational Mode Assignments for Methylenebisacrylamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference(s) |

| ~3302 | N-H stretching | [1] |

| ~3065 | C-H stretching (vinyl) | [1] |

| ~2955 | C-H stretching (methylene) | [1] |

| ~1656 | C=O stretching (Amide I) | [6] |

| ~1625 | C=C stretching | [6] |

| ~1538 | N-H bending (Amide II) | [6] |

| 1408 - 1383 | C-H bending | [6] |

| 1360 - 1080 | C=O absorption | [1] |

| ~989 | =C-H out-of-plane bending | [6] |

Reactivity and Polymerization

The primary utility of methylenebisacrylamide lies in its ability to copolymerize with acrylamide and other vinyl monomers via free-radical polymerization. This reaction is typically initiated by a system that generates free radicals, such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[5][11] TEMED accelerates the formation of free radicals from persulfate, which then initiate the polymerization of acrylamide monomers. The growing polymer chains are randomly crosslinked by methylenebisacrylamide, forming a porous gel matrix.[5]

Polymerization Kinetics

The kinetics of acrylamide and methylenebisacrylamide copolymerization are complex and influenced by several factors, including monomer concentration, initiator concentration, temperature, and the presence of inhibitors like oxygen.[2] While specific rate constants can vary depending on the experimental conditions, the general principles of free-radical polymerization apply. The overall polymerization rate is influenced by the rates of initiation, propagation, and termination.[12]

Table 4: General Kinetic Parameters for Acrylamide Polymerization

| Parameter | Description | Factors of Influence | Reference(s) |

| Reactivity Ratios (r) | Ratios of the rate constants for a radical adding to its own monomer versus the comonomer. For acrylamide (M1) and methylenebisacrylamide (M2), r1 and r2 describe the copolymer composition. | Monomer structure, solvent, temperature | [13] |

| Propagation Rate Constant (kp) | Rate at which monomer units are added to the growing polymer chain. | Temperature, monomer concentration | [14] |

| Termination Rate Constant (kt) | Rate at which two growing polymer chains react to terminate polymerization. | Viscosity of the medium, temperature | [14] |

Note: Quantitative values for these parameters are highly dependent on the specific experimental setup and are best determined empirically for a given system.

Polymerization Workflow

The following diagram illustrates the general workflow for the free-radical polymerization of acrylamide and methylenebisacrylamide.

Experimental Protocols

Preparation of SDS-PAGE Gels

This protocol provides a step-by-step guide for casting 10% and 15% resolving SDS-PAGE gels.

Materials:

-

Acrylamide/Bis-acrylamide (30% solution, 29:1 or 37.5:1)

-

1.5 M Tris-HCl, pH 8.8 (for resolving gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Isopropanol (B130326) or water-saturated n-butanol

-

Gel casting apparatus

Procedure:

-

Assemble the Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus according to the manufacturer's instructions. Ensure there are no leaks.

-

Prepare the Resolving Gel Solution: In a small beaker or tube, combine the components for the desired gel percentage as listed in Table 5. Add the TEMED and APS last, just before pouring the gel, as they will initiate polymerization.[9]

Table 5: Recipes for 10% and 15% Resolving Gels (for one 10 mL gel)

| Component | 10% Resolving Gel | 15% Resolving Gel |

| Distilled Water | 4.0 mL | 2.2 mL |

| 30% Acrylamide/Bis-acrylamide | 3.3 mL | 5.0 mL |

| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 2.6 mL |

| 10% SDS | 100 µL | 100 µL |

| 10% APS | 100 µL | 100 µL |

| TEMED | 10 µL | 10 µL |

-

Pour the Resolving Gel: Gently swirl the solution to mix and immediately pour it into the gel cassette to the desired height (leaving space for the stacking gel).

-

Overlay the Gel: Carefully overlay the resolving gel with a thin layer of isopropanol or water-saturated n-butanol to ensure a flat surface.

-

Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay will be visible upon polymerization.

-

Prepare the Stacking Gel Solution: While the resolving gel is polymerizing, prepare the stacking gel solution as described in Table 6.

Table 6: Recipe for 5% Stacking Gel (for one 5 mL gel)

| Component | Amount |

| Distilled Water | 2.975 mL |

| 30% Acrylamide/Bis-acrylamide | 0.67 mL |

| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |

| 10% SDS | 50 µL |

| 10% APS | 50 µL |

| TEMED | 5 µL |

-

Pour the Stacking Gel: Once the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with distilled water. Add the stacking gel solution on top of the resolving gel and insert the comb.

-

Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes. The gel is now ready for sample loading and electrophoresis.

Toxicological Properties and Signaling Pathways

Methylenebisacrylamide, like acrylamide, is a neurotoxin.[6] While much of the research on neurotoxicity has focused on acrylamide, it is understood that α,β-unsaturated carbonyl compounds, including methylenebisacrylamide, can react with nucleophilic groups in proteins and other biomolecules.[15]

General Toxicity

Methylenebisacrylamide is classified as toxic if swallowed and may cause genetic defects and cancer.[5][7] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[5] In vitro studies have shown that methylenebisacrylamide can be cytotoxic to neuronal cells.[16]

Potential Signaling Pathways Affected

The neurotoxic effects of acrylamide and related compounds are thought to involve multiple cellular mechanisms, including the disruption of neurotransmission, induction of oxidative stress, and apoptosis.[17][18] Acrylamide can form covalent adducts with cysteine residues in proteins, leading to their inactivation and subsequent disruption of cellular processes.[15]

The following diagram illustrates a potential mechanism of acrylamide-induced neurotoxicity, which may share similarities with the effects of methylenebisacrylamide.

Safety, Handling, and Disposal

Due to its toxicity, methylenebisacrylamide must be handled with appropriate safety precautions.

Personal Protective Equipment (PPE)

When handling methylenebisacrylamide powder or solutions, it is essential to wear:

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A standard laboratory coat.

-

Respiratory Protection: When handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.[8]

Handling and Storage

-

Handle methylenebisacrylamide in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

-

Avoid contact with skin and eyes.[19]

-

Store in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19][20]

Spill and Waste Disposal

-

Spills: In case of a spill, avoid generating dust. Moisten the spilled solid with a non-flammable solvent (e.g., water) and carefully collect it into a sealed container for disposal.[21]

-

Waste Disposal: Dispose of methylenebisacrylamide waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[21][22] Unpolymerized acrylamide/methylenebisacrylamide solutions should not be poured down the drain.[23] A common practice for small laboratory quantities is to polymerize the solution into a solid gel before disposal as chemical waste.[24]

Decontamination

Surfaces contaminated with methylenebisacrylamide can be decontaminated. A common procedure involves treatment with a solution of potassium persulfate followed by sodium metabisulfite (B1197395) to promote polymerization and oxidation.

This guide provides a foundational understanding of methylenebisacrylamide for researchers. For more specific applications and advanced troubleshooting, consulting the primary literature and established laboratory protocols is recommended.

References

- 1. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.nau.edu [www2.nau.edu]

- 3. SDS-PAGEによるタンパク質のサイズ別分離の基礎 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. hycultbiotech.com [hycultbiotech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cytotoxic effects of acrylamide and its related compounds assessed by protein content, LDH activity and cumulative glucose consumption of neuron-rich cultures in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Apoptosis induced by acrylamide in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mitochondrion-Mediated Apoptosis Induced by Acrylamide is Regulated by a Balance Between Nrf2 Antioxidant and MAPK Signaling Pathways in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. bio.vu.nl [bio.vu.nl]

- 23. benchchem.com [benchchem.com]

- 24. uww.edu [uww.edu]

An In-depth Technical Guide to the Methylenebisacrylamide Cross-Linking Mechanism in Polyacrylamide Gels

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the core mechanism of N,N'-methylenebisacrylamide (MBA or Bis) cross-linking in the formation of polyacrylamide gels. It covers the fundamental chemistry, factors influencing the polymer network, quantitative data, and standard experimental protocols.

The Core Mechanism: Free Radical Copolymerization

Polyacrylamide gels are formed through a vinyl addition polymerization reaction involving acrylamide (B121943) monomers and N,N'-methylenebisacrylamide (bis-acrylamide) as a cross-linking agent.[1][2][3] This reaction proceeds via a free-radical mechanism, which can be broken down into three primary stages: initiation, propagation (including cross-linking), and termination.[4] The most common system for initiating this polymerization in laboratory settings uses ammonium (B1175870) persulfate (APS) as an initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst.[1][5][6]

Initiation

The process begins with the generation of highly reactive free radicals. TEMED catalyzes the decomposition of the persulfate ion (S₂O₈²⁻) from APS to produce sulfate (B86663) free radicals (SO₄⁻•).[5][7] These radicals are the primary initiators of the polymerization process.

-

Reaction: S₂O₈²⁻ + TEMED → 2 SO₄⁻•

Propagation and Cross-Linking

Once formed, a sulfate free radical attacks an acrylamide monomer, transferring its unpaired electron and converting the monomer into a new free radical.[1][8] This activated monomer then reacts with other acrylamide monomers, leading to the rapid growth of a linear polyacrylamide chain.[8]

Simultaneously, the growing polymer chains can incorporate bis-acrylamide.[1][3] Since bis-acrylamide has two vinyl groups, it can react with two separate growing polyacrylamide chains.[2][3][9] This creates a covalent bridge, or cross-link, between them. The repetition of this process results in a three-dimensional, porous gel matrix.[2][7] The final structure is a mesh-like network of polyacrylamide chains interconnected by bis-acrylamide molecules.[7]

Termination

The polymerization process concludes when two free radicals react with each other. This can happen through the combination of two growing polymer chains or by disproportionation, resulting in stable, non-reactive polymer chains and terminating the reaction.[4] Oxygen can inhibit the polymerization process by scavenging free radicals, which is why solutions are often degassed before initiation.[7][10]

Visualizing the Cross-Linking Mechanism

The following diagram illustrates the key steps in the free-radical polymerization and cross-linking of acrylamide and bis-acrylamide.

Caption: Chemical pathway of Methylenebisacrylamide cross-linking.

Factors Influencing Gel Structure and Properties

The physical properties of the polyacrylamide gel, particularly its pore size, elasticity, and turbidity, are determined by several key parameters during polymerization.[1][6][11]

-

Total Monomer Concentration (%T): This is the total weight percentage of acrylamide and bis-acrylamide in the solution. A higher %T results in a greater concentration of polymer chains per unit volume, leading to a denser matrix with smaller average pore sizes.[6][12][13]

-

Cross-linker Concentration (%C): This represents the weight percentage of the cross-linker (bis-acrylamide) relative to the total monomer concentration. The relationship between %C and pore size is parabolic.[12] At a given %T, a %C of 5% typically produces the smallest pore size. Increasing or decreasing the %C from this optimal value will result in larger pores.[12]

-

Initiator (APS/TEMED) Concentration: The concentration of APS and TEMED affects the rate of polymerization and the average length of the polymer chains.[1] Higher initiator concentrations lead to a faster reaction, but result in shorter polymer chains.[1][14] This can increase the gel's turbidity and brittleness while decreasing its elasticity.[1][14] Conversely, lower concentrations produce longer polymer chains and a more elastic gel.[1]

-

Temperature: Polymerization is an exothermic reaction, and the ambient temperature affects its speed.[6][10] Higher temperatures accelerate the reaction, which must be controlled to prevent the formation of a non-uniform pore structure.[6]

-

Purity of Reagents: Contaminants or degradation of reagents, particularly the initiators APS and TEMED, can negatively impact the polymerization process and the reproducibility of the gel.[1]

Data Presentation

The following tables summarize the quantitative and qualitative effects of these parameters on the final gel properties.

Table 1: Effect of Monomer and Cross-linker Concentration on Gel Pore Size

| Parameter | Change | Effect on Average Pore Size | Rationale |

| %T (Total Monomer) | Increase | Decrease | Higher polymer density creates a tighter matrix.[6][13] |

| Decrease | Increase | Lower polymer density results in a looser matrix. | |

| %C (Cross-linker) | Increase from <5% to 5% | Decrease | Optimal cross-linking for a minimal pore structure.[12] |

| Increase from 5% to >5% | Increase | Inefficient cross-linking and bundling of chains creates larger voids.[12] |

Table 2: Effect of Initiator Concentration on Gel Properties

| Parameter | Change | Polymer Chain Length | Polymerization Rate | Gel Elasticity | Gel Turbidity |

| [APS] & [TEMED] | Increase | Shorter | Faster | Decreased | Increased |

| Decrease | Longer | Slower | Increased | Decreased | |

| Data summarized from references[1][14]. |

Experimental Protocols

This section provides a detailed methodology for a key application of this mechanism: the preparation of a discontinuous polyacrylamide gel for protein electrophoresis (SDS-PAGE).

Protocol: Hand-casting a Discontinuous Polyacrylamide Gel (for a 1.0 mm Mini-Gel)

Materials:

-

30% Acrylamide/Bis-acrylamide solution (e.g., 29:1 or 37.5:1 ratio)

-

1.5 M Tris-HCl, pH 8.8 (for resolving gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

-

Isopropanol (B130326) or water-saturated n-butanol

-

Gel casting apparatus (glass plates, spacers, casting stand, combs)

Methodology:

-

Glass Plate Assembly: Thoroughly clean the glass plates and spacers with ethanol (B145695) and wipe dry.[15][16] Assemble the casting sandwich according to the manufacturer's instructions and place it in the casting stand, ensuring there are no leaks.

-

Prepare Resolving Gel Solution: In a small beaker or conical tube, combine the components for the desired percentage of resolving gel (see Table 3 for examples), adding APS and TEMED last to initiate polymerization.[17][18] Swirl gently to mix.

-

Pour Resolving Gel: Immediately and carefully pipette the resolving gel solution between the glass plates to the desired height (typically about 1 cm below the bottom of the comb wells).[19]

-

Overlay and Polymerize: To create a sharp, flat interface, immediately overlay the monomer solution with a thin layer of isopropanol or water-saturated n-butanol.[19] Allow the gel to polymerize for 30-60 minutes at room temperature. A distinct interface will appear below the overlay when polymerization is complete.[19]

-

Prepare Stacking Gel Solution: While the resolving gel polymerizes, prepare the stacking gel solution (see Table 3).

-

Pour Stacking Gel: Once the resolving gel has set, pour off the overlay and rinse the top of the gel thoroughly with deionized water to remove any unpolymerized acrylamide.[19] Dry the area carefully with the edge of a filter paper. Pipette the stacking gel solution on top of the resolving gel until it overflows.

-

Insert Comb and Polymerize: Immediately insert the comb into the stacking gel solution, being careful not to trap air bubbles under the teeth.[15] Allow the stacking gel to polymerize for 20-30 minutes.[20]

-

Final Assembly: Once the stacking gel is set, the gel cassette can be placed into the electrophoresis tank. The wells should be rinsed with running buffer before loading samples.[17]

Table 3: Example Recipes for a 10 mL Mini-Gel

| Component | 4% Stacking Gel | 8% Resolving Gel | 12% Resolving Gel |

| Deionized Water | 6.1 mL | 4.6 mL | 3.3 mL |

| 30% Acrylamide/Bis | 1.3 mL | 2.7 mL | 4.0 mL |

| Tris Buffer | 2.5 mL (0.5M, pH 6.8) | 2.5 mL (1.5M, pH 8.8) | 2.5 mL (1.5M, pH 8.8) |

| 10% SDS | 100 µL | 100 µL | 100 µL |

| 10% APS | 100 µL | 100 µL | 100 µL |

| TEMED | 10 µL | 10 µL | 10 µL |

| Volumes are approximate and may require optimization. |

Mandatory Visualizations: Workflows and Relationships

Experimental Workflow: Gel Casting

The following diagram outlines the sequential steps for hand-casting a polyacrylamide gel.

Caption: Experimental workflow for hand-casting a polyacrylamide gel.

Logical Relationships of Gel Components

This diagram illustrates how the primary chemical components interact and are controlled by various parameters to determine the final gel structure.

Caption: Logical relationships between reagents, parameters, and gel structure.

References

- 1. bio-rad.com [bio-rad.com]

- 2. N,N-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]

- 3. N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]

- 6. bio-rad.com [bio-rad.com]

- 7. m.youtube.com [m.youtube.com]

- 8. How does acrylamide polymerization work? - Blog [rhmschem.com]

- 9. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]

- 13. Why Can Polyacrylamide Gel Electrophoresis Separate More Protein Bands | MtoZ Biolabs [mtoz-biolabs.com]

- 14. does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology [protocol-online.org]

- 15. jircas.go.jp [jircas.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]

- 18. benchchem.com [benchchem.com]

- 19. bio-rad.com [bio-rad.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

Methylenebisacrylamide vs. Ammonium Persulfate: An In-depth Technical Guide to Polyacrylamide Gel Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the distinct and synergistic roles of N,N'-methylenebisacrylamide (bis-acrylamide) and ammonium (B1175870) persulfate (APS) in the polymerization of polyacrylamide gels. A thorough understanding of these core components is paramount for achieving reproducible, high-resolution results in techniques such as protein electrophoresis (SDS-PAGE), nucleic acid separation, and the synthesis of hydrogels for drug delivery and tissue engineering applications.

Core Components and Their Fundamental Roles

Polyacrylamide gel is a three-dimensional matrix formed by the copolymerization of acrylamide (B121943) monomers and a cross-linking agent.[1][2] This process is a vinyl addition polymerization initiated by a free-radical generating system.[1]

-

N,N'-Methylenebisacrylamide (Bis-acrylamide): The Architect. Bis-acrylamide is the primary cross-linking agent in polyacrylamide gels.[3][4][5] Its bifunctional structure, featuring two acrylamide groups joined by a methylene (B1212753) bridge, allows it to covalently link two elongating polyacrylamide chains.[2][6] This action transforms a solution of linear polymers into a porous, gel-like network.[4][5][6] The ratio of acrylamide to bis-acrylamide is the most critical factor in determining the gel's pore size, which dictates its molecular sieving properties and separation resolution.[4][6][7]

-

Ammonium Persulfate (APS): The Initiator. Ammonium persulfate serves as the source of free radicals required to initiate polymerization.[1][3][8] In aqueous solution, and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), APS decomposes to produce sulfate (B86663) free radicals (S₂O₈²⁻ → 2 SO₄⁻•).[1][3][8][9] These highly reactive radicals readily interact with acrylamide monomers, activating them and triggering the chain reaction of polymerization.[1][10]

The Mechanism of Polymerization

The formation of a polyacrylamide gel is a rapid, exothermic reaction that proceeds via a free-radical mechanism. The process can be broken down into three key stages: initiation, propagation, and cross-linking.

-

Initiation: The process begins when TEMED catalyzes the decomposition of APS to generate sulfate free radicals.[1][9] TEMED accelerates the rate of this radical formation, allowing the reaction to proceed efficiently at room temperature.[1][8]

-

Propagation: A sulfate free radical transfers its unpaired electron to an acrylamide monomer, converting it into a free radical. This activated monomer then reacts with other acrylamide monomers, initiating the formation of long, linear polymer chains.[1][5][10]

-

Cross-Linking: As the polyacrylamide chains elongate, bis-acrylamide molecules are incorporated into the growing strands. Because bis-acrylamide has two vinyl groups, it can react with two different polymer chains, creating the crucial cross-links that form the 3D gel matrix.[1][5] The presence of oxygen can inhibit this process, as it scavenges free radicals; therefore, degassing of solutions is sometimes recommended for critical applications.[2][11]

References

- 1. bio-rad.com [bio-rad.com]

- 2. m.youtube.com [m.youtube.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]

- 5. does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology [protocol-online.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

- 10. Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Linchpin of Separation: A Technical Guide to Methylenebisacrylamide's Role in SDS-PAGE

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein analysis, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) stands as a cornerstone technique for the separation and characterization of proteins based on their molecular weight. The success of this method hinges on the creation of a porous polyacrylamide gel matrix that acts as a molecular sieve. At the heart of this matrix formation is N,N'-Methylenebisacrylamide (BIS), a critical cross-linking agent. This technical guide provides an in-depth exploration of the fundamental principles of Methylenebisacrylamide in SDS-PAGE, offering a comprehensive resource for both seasoned researchers and those new to the technique.

Core Principles: The Chemistry of Polymerization and Cross-linking

Polyacrylamide gels are formed through the free-radical copolymerization of acrylamide (B121943) and N,N'-Methylenebisacrylamide.[1][2] This reaction is typically initiated by the addition of ammonium (B1175870) persulfate (APS), which generates free radicals, and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), which accelerates the rate of free radical formation.[1][3]

The process unfolds in a series of steps:

-

Initiation: The sulfate (B86663) free radical, generated from APS, activates an acrylamide monomer, transforming it into a free radical.

-

Propagation: The activated acrylamide monomer reacts with other acrylamide monomers, initiating a chain reaction that forms long, linear polyacrylamide chains.[1]

-

Cross-linking: N,N'-Methylenebisacrylamide, possessing two acrylamide moieties linked by a methylene (B1212753) bridge, is incorporated into the growing polyacrylamide chains.[4] This bifunctional nature allows it to form covalent bonds between two different linear polyacrylamide chains, creating a three-dimensional, cross-linked network.[4]

The result is a gel matrix with a defined pore structure, the characteristics of which are paramount for the effective separation of proteins. The porosity of this gel is not static; it can be precisely controlled by modulating the total monomer concentration and the proportion of the cross-linker.

The Critical Parameters: %T and %C

The sieving properties of a polyacrylamide gel are defined by two key parameters:

-

%T (Total Monomer Concentration): This represents the total weight percentage (w/v) of both acrylamide and Methylenebisacrylamide in the gel solution.[5][6] A higher %T value leads to a more concentrated polymer matrix and, consequently, smaller average pore sizes.[6]

-

%C (Cross-linker Concentration): This is the weight percentage of Methylenebisacrylamide relative to the total monomer concentration (%T).[5]

The interplay between %T and %C is crucial for optimizing protein separation. While a higher %T generally results in smaller pores, the %C value has a more complex influence on the gel structure. At a fixed %T, the pore size is at its minimum when %C is around 5% (a 19:1 acrylamide to BIS ratio).[3][5] Increasing or decreasing the %C from this optimal point will result in a larger average pore size.[3] This is attributed to the non-homogeneous bundling of polymer strands at higher cross-linker concentrations.[5] For most standard SDS-PAGE applications for proteins, a %C of 2.7% (37.5:1 acrylamide to BIS ratio) or 3.3% (29:1 ratio) is commonly used.[5][7]

Quantitative Impact of Acrylamide and Methylenebisacrylamide Concentration on Gel Properties

The ability to tailor the pore size of the polyacrylamide gel allows for the effective separation of a wide range of protein molecular weights. The following table summarizes the general relationship between the total acrylamide concentration (%T) and the optimal protein separation range.

| Total Acrylamide Concentration (%T) | Optimal Protein Separation Range (kDa) | Typical Pore Size Range (nm) |

| 5% | 25 - 200 | ~100 |

| 7.5% | 15 - 100 | - |

| 10% | 10 - 70 | - |

| 12% | 12 - 45 | - |

| 15% | < 15 | ~5 - 10 |

Note: The typical pore size range is an approximation and can be influenced by the %C and polymerization conditions. Data compiled from multiple sources.

Experimental Protocols

Preparation of Acrylamide/Methylenebisacrylamide Stock Solutions

For consistency and to minimize handling of powdered acrylamide (a neurotoxin), it is recommended to prepare a 30% or 40% stock solution of acrylamide and Methylenebisacrylamide. A common stock solution is a 30% (w/v) solution with an acrylamide to BIS ratio of 29:1 or 37.5:1.

30% Acrylamide/BIS (29:1) Stock Solution:

-

Acrylamide: 29 g

-

N,N'-Methylenebisacrylamide: 1 g

-

Deionized Water: to a final volume of 100 mL

30% Acrylamide/BIS (37.5:1) Stock Solution:

-

Acrylamide: 29.2 g

-

N,N'-Methylenebisacrylamide: 0.8 g

-

Deionized Water: to a final volume of 100 mL

Store these solutions at 4°C, protected from light.

Casting a Standard 10% Resolving Gel and 4% Stacking Gel

This protocol is for a standard mini-gel (e.g., 1.0 mm thickness). Volumes should be adjusted for different gel sizes.

Reagents:

-

30% Acrylamide/BIS Solution (e.g., 29:1 or 37.5:1)

-

1.5 M Tris-HCl, pH 8.8 (for resolving gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) - Prepare fresh daily

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized Water

-

Isopropanol (B130326) or water-saturated butanol

Procedure:

-

Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and casting stand according to the manufacturer's instructions. Ensure there are no leaks.

-

Prepare the Resolving Gel Solution (10 mL): In a small beaker or tube, combine the following:

-

Deionized Water: 4.0 mL

-

1.5 M Tris-HCl, pH 8.8: 2.5 mL

-

30% Acrylamide/BIS Solution: 3.3 mL

-

10% SDS: 100 µL

-

-

Initiate Polymerization of Resolving Gel: Gently swirl the solution to mix. Add the following to initiate polymerization:

-

10% APS: 100 µL

-

TEMED: 10 µL

-

-

Cast the Resolving Gel: Immediately after adding TEMED, gently mix by swirling and pipette the solution between the glass plates to the desired height (leaving space for the stacking gel and comb).

-

Overlay the Resolving Gel: Carefully overlay the acrylamide solution with a thin layer of isopropanol or water-saturated butanol. This creates a flat interface and prevents oxygen from inhibiting polymerization at the surface.

-

Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A sharp line between the gel and the overlay solution will be visible upon polymerization.

-

Prepare the Stacking Gel Solution (5 mL): While the resolving gel is polymerizing, prepare the stacking gel solution in a separate tube:

-

Deionized Water: 3.05 mL

-

0.5 M Tris-HCl, pH 6.8: 1.25 mL

-

30% Acrylamide/BIS Solution: 0.65 mL

-

10% SDS: 50 µL

-

-

Cast the Stacking Gel: Once the resolving gel has polymerized, pour off the overlay and rinse the surface with deionized water. Remove all residual water.

-

Initiate Polymerization of Stacking Gel: Add the following to the stacking gel solution:

-

10% APS: 50 µL

-

TEMED: 5 µL

-

-

Insert Comb: Immediately after adding TEMED, gently mix and pour the stacking gel solution on top of the resolving gel. Insert the comb, being careful not to trap any air bubbles.

-

Allow Polymerization: Let the stacking gel polymerize for 20-30 minutes. The gel is now ready for use.

Visualizations

Acrylamide Polymerization and Cross-linking Workflow

Caption: Workflow of polyacrylamide gel formation.

Relationship Between BIS Concentration, Pore Size, and Protein Separation

Caption: Influence of BIS concentration on gel properties and protein separation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]

- 3. Gel Electrophoresis Tables | Thermo Fisher Scientific - US [thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. bio-rad.com [bio-rad.com]

- 6. Agarose vs Polyacrylamide: Understanding Pore Size and Gel Properties – PAM Polyacrylamide Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]

- 7. How to choose an acrylamide gel concentration for western blot [hellobio.com]

Methylenebisacrylamide solubility and preparation for lab use

An In-depth Technical Guide to Methylenebisacrylamide: Solubility and Laboratory Preparation

Abstract

N,N'-Methylenebisacrylamide (CAS: 110-26-9), commonly referred to as "bis-acrylamide" or MBA, is a critical cross-linking agent used extensively in molecular biology and polymer chemistry.[1] Its primary application is in the formation of polyacrylamide gels for the electrophoretic separation of proteins and nucleic acids.[2][3] The degree of cross-linking, controlled by the ratio of acrylamide (B121943) to bis-acrylamide, is a key determinant of the gel's porosity and sieving properties, which directly impacts the resolution of separation.[4][5] Despite its widespread use, its low aqueous solubility presents a challenge in the laboratory. This guide provides a comprehensive overview of the solubility characteristics of N,N'-Methylenebisacrylamide, a detailed protocol for its preparation for laboratory use, and essential safety and handling information.

Solubility Profile

N,N'-Methylenebisacrylamide is a white crystalline powder that is sparingly soluble in water and soluble in some organic solvents.[2][3][6] Its low solubility in cold water often necessitates gentle heating to facilitate dissolution. The solubility is influenced by temperature and the solvent system. A summary of its solubility in various common laboratory solvents is presented below.

Data Presentation: Solubility of N,N'-Methylenebisacrylamide

| Solvent | Temperature | Solubility |

| Water | 18 °C | 0.1 - 1 g/L[7] |

| Water | 20 °C | 20 g/L (or 20 mg/mL)[2][6] |

| Water | 20 °C | 10 g/L (or 10 mg/mL)[8] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 31 mg/mL[8] |

| Ethanol | Not Specified | 2 mg/mL[8] |

| Methanol | Not Specified | Soluble[3] |

| Acetone | Not Specified | Soluble[6][9] |

Experimental Protocol: Preparation of 2% (w/v) Aqueous Stock Solution

This protocol details the standard procedure for preparing a 2% (w/v) N,N'-Methylenebisacrylamide stock solution, a common concentration for polyacrylamide gel casting.[10]

Materials and Equipment

-

N,N'-Methylenebisacrylamide powder (Electrophoresis grade)

-

High-purity, deionized (DI) water

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Warming plate

-

Graduated cylinder

-

0.22 µm or 0.45 µm sterile syringe filter

-

Sterile, light-protecting storage bottle (e.g., amber glass)

-

Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Methodology

-

Weighing: In a well-ventilated area or chemical fume hood, carefully weigh out 2.0 grams of N,N'-Methylenebisacrylamide powder. Avoid generating dust.[11][12]

-

Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of DI water and a magnetic stir bar.

-

Heating and Stirring: Place the beaker on a warming magnetic stirrer. Gently heat the solution to approximately 30-40°C while stirring.[13] Do not boil. The powder should dissolve completely, resulting in a clear, colorless solution.[2][6]

-

Volume Adjustment: Once the powder is fully dissolved, remove the beaker from the heat and allow it to cool to room temperature. Quantitatively transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with DI water.

-

Sterile Filtration: To remove any particulates and ensure purity, filter the solution through a 0.22 µm or 0.45 µm sterile filter into a clean, sterile storage bottle.[13] This step is crucial for reproducibility in gel polymerization.

-

Storage: Label the bottle clearly with the contents ("2% N,N'-Methylenebisacrylamide"), preparation date, and initials. Store the solution in a dark, cool place, typically at 2-8°C.[2]

Workflow Visualization

The following diagram illustrates the key steps for the preparation of the aqueous N,N'-Methylenebisacrylamide solution.

Caption: Workflow for preparing a 2% (w/v) bis-acrylamide solution.

Stability and Storage

Proper storage is essential to maintain the chemical integrity of N,N'-Methylenebisacrylamide.

-

Solid Form: The powder is sensitive to light and air.[2][3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with recommended temperatures between 2-8°C.[2][14][15]

-

Aqueous Solution: Stock solutions should be stored at 2-8°C and protected from light to prevent degradation and premature polymerization. For long-term storage, aliquots can be kept at -20°C for at least a month.[8]

Safety and Handling

N,N'-Methylenebisacrylamide is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is classified as toxic if swallowed and is a suspected neurotoxin.[2][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling the powder or its solutions.[11][12][15]

-

Handling: Handle the solid powder exclusively in a chemical fume hood to avoid inhaling dust particles.[11][15] Avoid all personal contact, including skin and eye contact.[14][16] In case of skin contact, wash immediately and thoroughly with soap and water.[14]

-

Incompatibilities: Avoid contact with strong acids, strong bases, oxidizing agents, and free-radical initiators, as these can cause hazardous reactions or uncontrolled polymerization.[2][14][17]

References

- 1. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 2. N,N'-Methylenebisacrylamide | 110-26-9 [chemicalbook.com]

- 3. N,N'-Methylenebisacrylamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. serva.de [serva.de]

- 6. ensince.com [ensince.com]

- 7. N,N'-METHYLENEBISACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. chembk.com [chembk.com]

- 10. N,N-Methylenebisacrylamide solution, for electrophoresis, 2% in H2O - Forlabs Website [forlabs.co.uk]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. mpbio.com [mpbio.com]

- 14. Methylene Bis-Acrylamide: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. datasheets.scbt.com [datasheets.scbt.com]

Safeguarding Research: A Technical Guide to Handling Methylenebisacrylamide Powder

For Researchers, Scientists, and Drug Development Professionals

Methylenebisacrylamide is a widely used cross-linking agent in the formation of polyacrylamide gels for electrophoresis. While indispensable in the laboratory, its powder form presents significant health hazards that necessitate stringent safety protocols. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required to mitigate the risks associated with this chemical.

Hazard Identification and Health Effects

Methylenebisacrylamide is classified as a hazardous substance.[1] It is toxic if swallowed, harmful in contact with skin, and may cause genetic defects, cancer, and damage to fertility or an unborn child.[2][3] Prolonged or repeated exposure can cause damage to the nervous system.[4][5][6]

Acute Exposure Symptoms:

-

Inhalation: May cause respiratory tract irritation, drowsiness, tingling sensations, fatigue, weakness, stumbling, slurred speech, and shaking.[4][5][7] In animal studies, inhalation has led to acute pulmonary edema.[5][7]

-

Skin Contact: Causes skin irritation and redness.[7][8] The substance can be absorbed through the skin, leading to systemic poisoning with symptoms similar to inhalation.[4][7] It may also cause an allergic skin reaction.[1][9]

-

Ingestion: Toxic if swallowed.[2][6] Ingestion may lead to systemic poisoning with symptoms paralleling those of inhalation.[4] Animal experiments suggest that ingestion of less than 150 grams could be fatal.[1]

Chronic Exposure Effects:

-

Prolonged or repeated exposure may lead to muscular weakness, incoordination, skin rashes, excessive sweating, peeling of the skin, and numbness.[4][8] It can cause damage to the central and peripheral nervous systems.[4]

Quantitative Hazard Data

The following table summarizes key quantitative data regarding the toxicity and exposure limits of Methylenebisacrylamide.

| Parameter | Value | Reference |

| Oral LD50 (Rat) | 390 mg/kg | [1] |

| Oral LD50 (Mouse) | 401 mg/kg | [1] |

| ACGIH TLV-TWA | 5 mg/m³ (skin) for solid | [7] |

| OSHA PEL | None established | [7] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls:

-

Ventilation: Always handle Methylenebisacrylamide powder in a well-ventilated area.[9] A system of local and/or general exhaust is recommended.[7] A chemical fume hood is the preferred engineering control for handling the powder.[2][10]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][10]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear appropriate protective gloves (tested according to EN 374) and clothing to prevent skin exposure.[6][10] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[9]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10] For conditions where dust is apparent, a full-face dust/mist respirator may be worn.[7]

The following diagram illustrates the hierarchical approach to controlling exposure to Methylenebisacrylamide powder.

Standard Operating Protocol for Weighing Methylenebisacrylamide Powder

This protocol outlines the steps for safely weighing Methylenebisacrylamide powder to prepare a stock solution.

Materials:

-

Methylenebisacrylamide powder

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Appropriate solvent

-

Conical tube or beaker

-

Labeling materials

-

Waste container

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don all required PPE: lab coat, safety goggles, and appropriate gloves.

-

Decontaminate the work surface within the fume hood.

-

Place all necessary materials inside the fume hood.

-

-

Weighing:

-

Place a weighing paper or boat on the analytical balance and tare.

-

Carefully open the Methylenebisacrylamide container.

-

Using a clean spatula, slowly transfer the desired amount of powder onto the weighing paper. Avoid generating dust.[9]

-

Close the Methylenebisacrylamide container tightly.

-

-

Solution Preparation:

-

Carefully transfer the weighed powder into the conical tube or beaker.

-

Add the appropriate solvent to the desired concentration.

-

Cap and mix the solution until the powder is fully dissolved.

-

-

Cleanup:

-

Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

-

Wipe down the spatula and the work surface with a suitable decontaminating solution.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water after handling.[7][9]

-

The following diagram outlines the workflow for this experimental protocol.

Storage and Handling

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from sources of heat or ignition and protect from physical damage.[7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

Handling:

-

Avoid contact with eyes, skin, and clothing.[7]

-

Avoid breathing dust.[9]

-

Wash hands thoroughly after handling.[7]

Accidental Release and First Aid Measures

Accidental Release:

-

Minor Spills: Ventilate the area.[7] Pick up and place in a suitable container for disposal using a method that does not generate dust.[7]

-

Major Spills: Evacuate personnel to safe areas.[10] Wear appropriate protective equipment as specified in Section 3.[7] Prevent the substance from entering drains.[7]

First Aid:

-

Inhalation: Remove to fresh air.[7] If not breathing, give artificial respiration.[7] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[2] Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get medical attention.[4][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Get medical attention immediately.[4]

-

Ingestion: Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[10]

The following diagram illustrates the relationship between routes of exposure, health effects, and first-aid responses.

Disposal Considerations

Dispose of Methylenebisacrylamide waste and contaminated materials in accordance with local, state, and federal regulations.[3] Do not allow the material to be released into the environment.[10]

By adhering to the comprehensive safety measures outlined in this guide, researchers can significantly minimize the risks associated with handling Methylenebisacrylamide powder and maintain a safe laboratory environment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. norgenbiotek.com [norgenbiotek.com]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. Methylene Bis-Acrylamide: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 8. N,N'-METHYLENEBISACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on Methylenebisacrylamide: From Molecular Properties to Practical Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Methylenebisacrylamide, a critical reagent in various scientific and industrial applications. The document details its fundamental molecular properties, provides clear formulas for solution preparation, and offers in-depth experimental protocols for its use in polyacrylamide gel electrophoresis.

Core Properties of N,N'-Methylenebisacrylamide

N,N'-Methylenebisacrylamide, commonly referred to as "bis-acrylamide," is an organic compound with the chemical formula C₇H₁₀N₂O₂.[1][2][3] Its primary role in a laboratory setting is as a cross-linking agent in the synthesis of polyacrylamide gels for electrophoresis, which are used to separate proteins and nucleic acids.[2][4]

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Chemical Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | White crystalline powder |

| Purity | ≥99.0% |

Calculations for Solution Preparation

Accurate preparation of methylenebisacrylamide solutions is crucial for reproducible experimental results. Below are the fundamental calculations required.

Molar Solution Calculation

To prepare a stock solution of a specific molarity, the following formula is used:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )